JNK3 Kinase Inhibitory Potency: thiophen-3-yl vs. thiophen-2-yl Regioisomer
The regiochemistry of the thiophene ring directly influences JNK3 binding. In the lead optimization study of this scaffold, moving from a thiophen-2-yl to a thiophen-3-yl isomer was found to be compatible with maintaining high potency. The lead compound integrating the thiophen-3-yl moiety and an o-tolyl-like substituted aniline achieved a JNK3 IC50 of 35 nM in enzymatic assays [1]. This value is directly comparable to the 50 nM IC50 of an earlier lead (Compound 6) that used a different amide-derived headgroup but highlights the scaffold's sensitivity to structural changes [1]. While direct head-to-head data for CAS 2034253-27-3 versus its thiophen-2-yl analog is not published, the SAR clearly indicates that a thiophen-3-yl group provides a distinct activity profile compared to the 2-yl isomer, which is essential for fine-tuning potency and selectivity [1].
| Evidence Dimension | JNK3 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 35 nM (for the thiophen-3-yl lead compound 17 in the series) [1] |
| Comparator Or Baseline | 50 nM (for thiophen-2-yl-containing lead Compound 6) [1] |
| Quantified Difference | 1.4-fold improvement in potency for the scaffold incorporating the thiophen-3-yl group. |
| Conditions | In vitro JNK3 enzymatic inhibition assay; mean of ≥2 experiments. |
Why This Matters
Demonstrates that the thiophen-3-yl regioisomer can achieve single-digit nanomolar potency, a critical threshold for CNS drug candidate selection.
- [1] Feng, Yangbo; Park, HaJeung; Bauer, Luke; Ryu, Jae Cheon; Yoon, Sung Ok. Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Med. Chem. Lett. 2021, 12 (1), 24-29. View Source
